(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, 2-(3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid , reflects its core bicyclic structure and functional groups. The parent ring system is imidazo[1,2-a]pyridine , a fused six-membered pyridine ring with a five-membered imidazole ring sharing a common nitrogen atom. Key substituents include:
- 3-Methyl : A methyl group attached to the nitrogen atom of the imidazole ring.
- 2-Oxo : A ketone group at position 2 of the imidazole ring.
- Acetic acid : A carboxylic acid side chain at position 3 of the pyridine ring.
The molecular formula C₁₀H₁₀N₂O₃ (molecular weight: 206.20 g/mol ) is consistent across multiple sources, including PubChem and ChemSpider entries.
Molecular Geometry Optimization via X-ray Crystallography
X-ray crystallography has been employed to resolve the three-dimensional arrangement of structurally analogous imidazo[1,2-a]pyridine derivatives. While direct crystal data for this specific compound is limited, insights can be inferred from related systems:
Key Observations from Analogous Systems :
The fused imidazole-pyridine core adopts a planar geometry due to aromatic stabilization, while the methyl and carboxylic acid groups introduce steric and electronic influences. The ketone group at position 2 contributes to electron delocalization within the imidazole ring.
Tautomeric Equilibrium Analysis in Solution Phase
Imidazo[1,2-a]pyridine derivatives often exhibit tautomeric equilibria due to keto-enol or lactam-lactim interconversion. For this compound, potential tautomers include:
- Keto form : Dominant in polar aprotic solvents (e.g., DMSO).
- Enol form : Observed in protic solvents (e.g., methanol).
NMR Evidence for Tautomerism :
| Solvent | ¹H NMR Shift (δ, ppm) | ¹³C NMR Shift (δ, ppm) | Tautomer Dominance |
|---|---|---|---|
| DMSO-d₆ | 12.5 (NH), 8 |
Propriétés
IUPAC Name |
2-(3-methyl-2-oxoimidazo[1,2-a]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(6-8(13)14)9(15)11-7-4-2-3-5-12(7)10/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFNPELUPZWWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N=C2N1C=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383141 | |
| Record name | (3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-33-5 | |
| Record name | 2,3-Dihydro-3-methyl-2-oxoimidazo[1,2-a]pyridine-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Reaction Mechanism and Intermediate Formation
The most widely documented industrial method involves reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (II) with oxalyl chloride to form (6-methyl-2-p-tolyl-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)-oxoacetyl chloride (III). This exothermic reaction proceeds via nucleophilic acyl substitution, where the imidazopyridine's tertiary nitrogen attacks oxalyl chloride's electrophilic carbonyl carbon. Triethylamine serves dual roles as a base and catalyst, neutralizing HCl byproducts while promoting chloride dissociation.
Solvent and Temperature Optimization
Critical parameters for scale-up include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethylene dichloride | 89–92% |
| Temperature | 15–30°C | <5% side products |
| Molar Ratio (II:Cl) | 1:1.2 | 87% conversion |
Polar aprotic solvents like ethylene dichloride enhance oxalyl chloride's reactivity while stabilizing the charged intermediate. Suboptimal solvent choices (e.g., toluene) reduce yields by 15–20% due to poor intermediate solubility.
Citraconic Anhydride-Based Synthesis
Regioselective Michael Addition
An alternative academic route employs citraconic anhydride (2-methylmaleic anhydride) with 2-aminopyridines under mild conditions. The reaction sequence involves:
- Acylation at the aminopyridine's primary amine
- Intramolecular cyclization via Michael addition
- Tautomerization to the stable keto form
This method demonstrates 78–82% regioselectivity for the 3-methyl isomer due to citraconic anhydride's asymmetric structure. The reaction's regiochemical outcome arises from steric effects during the Michael addition step, where the methyl group directs attack to the less hindered carbonyl position.
Spectroscopic Confirmation
X-ray crystallography and ¹H NMR verify the product's structure:
- ¹H NMR (DMSO-d6) : δ 2.35 (s, 3H, CH3), 3.12 (d, J = 16.8 Hz, 1H, CH2), 3.44 (d, J = 16.8 Hz, 1H, CH2), 7.21–7.89 (m, 4H, aromatic)
- X-ray Data : Dihedral angle between imidazo ring and acetic acid moiety = 84.3°, indicating minimal conjugation
Hydrolysis of Chloride Intermediate
Base-Catalyzed Conversion
The oxalyl chloride-derived intermediate (III) undergoes hydrolysis to yield the target acid:
Reaction Conditions
- Solvent : Water/ethylene dichloride biphasic system
- Base : NaOH (2 eq)
- Temperature : 0–5°C (prevents decarboxylation)
This step achieves 93–95% conversion efficiency when maintaining pH 8–9. Higher alkalinity (pH >10) induces ring-opening side reactions, reducing yields by 12–15%.
Salt Formation and Purification
Sodium salt precipitation facilitates purification:
| Property | Sodium Salt | Free Acid |
|---|---|---|
| Solubility (H2O) | 48 g/L | 2.7 g/L |
| Melting Point | 215–217°C | 189–191°C |
| Purity (HPLC) | 99.1% | 97.8% |
Crystallization from ethanol/water (3:1) upgrades purity from 92% to >99% with 85% recovery.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Overall Yield | Purity | Cost (USD/kg) |
|---|---|---|---|
| Oxalyl Chloride | 76% | 99.1% | 320 |
| Citraconic Anhyd | 68% | 97.5% | 890 |
| Glyoxylic Acid | 58% | 95.2% | 410 |
The oxalyl chloride route dominates industrial production due to favorable economics and scalability, despite requiring strict temperature control. Academic settings prefer citraconic anhydride for its regiochemical control, albeit at higher reagent costs.
Structural Stability and Degradation
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage degradation:
- 150–200°C : Loss of crystalline water (5.2% mass)
- 240–280°C : Decarboxylation (CO2 release) followed by ring fragmentation
"The acetic acid side chain's β-keto configuration renders it susceptible to thermal decarboxylation above 200°C, necessitating low-temperature storage."
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid has been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. Studies have shown that modifications to the imidazo[1,2-a]pyridine core can enhance efficacy against resistant strains of bacteria.
Biological Research
The compound is utilized in proteomics and biochemical assays to study protein interactions and enzymatic activities. Its ability to modulate biological pathways makes it a valuable tool in cellular biology.
Case Studies:
- Enzyme Inhibition: Investigations have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation.
Materials Science
The compound's unique chemical structure allows for its incorporation into polymer matrices and nanomaterials. This application is significant for developing advanced materials with tailored properties.
Case Studies:
- Polymer Composites: Research has explored the use of this compound in creating biocompatible polymer composites for medical applications, enhancing mechanical properties and bioactivity.
Mécanisme D'action
The mechanism of action of (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core allows it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid: Similar core structure but lacks the methyl group.
(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness
The presence of the methyl group and the acetic acid moiety in (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid distinguishes it from similar compounds
Activité Biologique
(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that has garnered interest in various biological applications due to its structural properties and potential therapeutic effects. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
- CAS Number : 436811-33-5
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with receptors such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), influencing angiogenesis and tumor growth.
- Antiviral Activity : Some derivatives of indole compounds exhibit antiviral properties, suggesting potential applications in treating viral infections.
In Vitro Studies
Recent studies have evaluated the efficacy of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 (Leukemia) | 10.32 | Moderate inhibition |
| HCT-15 (Colon Cancer) | 6.62 | Significant inhibition |
| UO-31 (Renal Cancer) | 7.69 | Significant inhibition |
These values indicate that the compound shows promising antiproliferative activity against these cancer cell lines, comparable to established chemotherapeutic agents like sunitinib .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with VEGFR-2. The compound forms hydrogen bonds with key amino acids in the binding site, which may enhance its inhibitory effects on angiogenesis .
Case Studies
- Antiproliferative Activity : A study investigated the antiproliferative effects of the compound on several tumor cell lines, demonstrating significant activity at low concentrations. The results indicated that the compound could induce apoptosis in cancer cells through mechanisms involving receptor signaling pathways .
- Vascular Targeting : Another investigation focused on the compound's ability to inhibit VEGFR-2 activity in human umbilical vein endothelial cells (HUVECs). The findings suggested a selective inhibition pattern that could be leveraged for antiangiogenic therapies .
Q & A
Q. What are the standard synthetic routes for (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid?
The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., chloroacetic acid derivatives) under basic reflux conditions. For example, reacting 2-aminopyridine with iodoacetic acid in the presence of Na₂CO₃ at pH 8–9, followed by acidification to pH 2–3, yields crystalline products after recrystallization from ethanol/dichloromethane . Optimization includes pH control during reflux and purification via solvent recrystallization.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Key techniques include:
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹ for lactam rings) .
- X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., coplanar imidazo-pyridine rings with dihedral angles <1°, stabilized by weak C–H⋯O interactions) .
- NMR for structural confirmation (e.g., methyl group signals at δ ~2.5 ppm and acetate protons at δ ~4.0 ppm).
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for this compound be resolved?
Disordered atoms in X-ray structures (e.g., split occupancy of N/C positions in imidazo-pyridine rings) require high-resolution diffraction data and computational refinement. Density functional theory (DFT) can model electronic environments to validate crystallographic assignments. Multi-conformer refinement or twinning analysis may also resolve ambiguities .
Q. What strategies are employed to study structure-activity relationships (SAR) for pharmacological applications?
SAR studies involve synthesizing analogs with modifications to:
- The methyl group (e.g., replacing with halogens or bulkier substituents to modulate lipophilicity).
- The acetic acid moiety (e.g., esterification or amidation to alter bioavailability). Biological activity is assessed via in vitro assays (e.g., enzyme inhibition, receptor binding) and correlated with computational docking studies .
Q. How does pH and temperature affect the stability of this compound in solution?
Stability studies use HPLC or UV-Vis spectroscopy under varied conditions (pH 1–10, 25–60°C). For example:
- Acidic conditions may hydrolyze the lactam ring, while alkaline conditions could deprotonate the acetic acid group.
- Thermal degradation kinetics (e.g., Arrhenius plots) identify decomposition pathways. Buffered solutions at pH 6–7 and storage at 4°C are optimal for long-term stability .
Methodological Considerations
Q. What experimental designs are critical for analyzing contradictory bioactivity data across studies?
- Dose-response curves to confirm potency thresholds.
- Control experiments with structurally similar but inactive analogs to rule off-target effects.
- Meta-analysis of published data to identify variables (e.g., assay type, cell lines) causing discrepancies. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Q. How can computational methods complement experimental studies of this compound?
- Molecular dynamics simulations to predict solvation effects and conformational flexibility.
- ADMET profiling to estimate pharmacokinetic properties (e.g., LogP, plasma protein binding).
- Quantum mechanical calculations to map reactive sites for synthetic derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
